E6 Berbamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

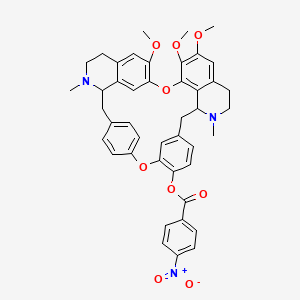

(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E6 Berbamine: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berbamine (B205283), a bis-benzylisoquinoline alkaloid, has emerged as a significant natural product with potent anti-cancer properties. This document provides an in-depth technical overview of the discovery, synthesis, and mechanisms of action of Berbamine, with a focus on its interaction with key oncogenic pathways. Berbamine has been shown to modulate a variety of signaling cascades involved in cell proliferation, apoptosis, and migration, making it a promising candidate for further drug development. This whitepaper consolidates the current scientific knowledge on Berbamine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a comprehensive resource for the scientific community.

Discovery and Background

Berbamine is a naturally occurring compound isolated from several plants of the Berberis genus, which have a long history of use in traditional Chinese and Ayurvedic medicine.[1][2] The isolation of Berbamine from Mahonia swaseyi was first reported in the scientific literature in 1940.[3] It is a bis-benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities.[1][4]

The potential anti-cancer properties of Berbamine and its derivatives have been a subject of extensive research.[1] Studies have demonstrated its cytotoxic effects against a wide range of cancer cell lines.[1] The name "E6 Berbamine" likely refers to the investigation of Berbamine's effects on the E6 oncoprotein of the Human Papillomavirus (HPV), a key driver in the development of cervical and other cancers.[5][6][7] The HPV E6 protein promotes cancer by targeting the tumor suppressor protein p53 for degradation.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of Berbamine and its derivatives has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the reported IC50 values for Berbamine and a synthetic derivative, BBMD3.

Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| H9 | T-cell lymphoma | 4.0 | Not Specified | [8][9] |

| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [8][9] |

| HCT116 | Colorectal Cancer | 12.3 ± 1.02 | 48 | [10] |

| SW480 | Colorectal Cancer | 16.4 ± 0.89 | 48 | [10] |

| KU812 | Chronic Myeloid Leukemia | 5.83 (µg/ml) | 24 | [11] |

| KU812 | Chronic Myeloid Leukemia | 3.43 (µg/ml) | 48 | [11] |

| KU812 | Chronic Myeloid Leukemia | 0.75 (µg/ml) | 72 | [11] |

| T47D | Breast Cancer | 25 | 48 | [12] |

| MCF-7 | Breast Cancer | 25 | 48 | [12] |

Table 2: IC50 Values of Berbamine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 2a | RPMI8226 | Multiple Myeloma | 0.30 | [8][9] |

| Compound 4b | H9 | T-cell lymphoma | 0.36 | [8][9] |

Synthesis of Berbamine and Its Derivatives

The total synthesis of Berbamine has been a subject of interest in organic chemistry. An asymmetric total synthesis has been accomplished, confirming the structure of the natural product.[13][14] Additionally, various derivatives of Berbamine have been synthesized to explore structure-activity relationships and improve its therapeutic potential.[8][9][15][16]

General Synthetic Strategies

The total synthesis of Berbamine often involves the following key steps:

-

Asymmetric Hydrogenation: To establish the chiral centers present in the molecule. The Noyori asymmetric hydrogenation is a notable method employed for this purpose.[13][14]

-

Macrocyclization: The formation of the large ring structure is a critical step. The Ullmann coupling reaction has been utilized to create the diaryl ether linkage that closes the macrocycle.[13][14]

The synthesis of Berbamine derivatives typically involves modification of the parent molecule at specific positions, such as the phenolic hydroxyl group or the C-5 position, to generate analogues with enhanced potency or altered pharmacological properties.[9][17]

Signaling Pathways Modulated by Berbamine

Berbamine exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation.

p53-Dependent Apoptotic Pathway

Berbamine has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[18] This involves the upregulation of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[18]

Caption: Berbamine-induced p53-dependent apoptosis.

Smad3 Signaling Pathway

In chronic myeloid leukemia cells, Berbamine has been found to increase the activity of Smad3, a key component of the TGF-β signaling pathway.[11] This leads to the upregulation of p21 and downregulation of c-Myc and cyclin D1, resulting in cell cycle arrest and apoptosis.[11]

Caption: Berbamine's effect on the Smad3 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Berbamine.

Cell Viability Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[18]

-

Treatment: Treat the cells with varying concentrations of Berbamine (e.g., 0-64 µg/ml) for the desired duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 4 hours at room temperature.[18]

-

Solubilization: Remove the medium and MTT reagent, and add a solubilizing agent such as DMSO (200 µl per well) to dissolve the formazan (B1609692) crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[18]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with Berbamine, then wash with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.[19]

-

SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[19]

Conclusion

Berbamine is a promising natural product with significant anti-cancer potential. Its ability to modulate multiple oncogenic signaling pathways, including the p53 and Smad3 pathways, highlights its potential as a lead compound for the development of novel cancer therapeutics. The synthesis of Berbamine derivatives has already shown the potential to enhance its cytotoxic activity. Further research into the precise molecular targets of Berbamine and its derivatives, as well as preclinical and clinical studies, are warranted to fully elucidate its therapeutic utility. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Berbamine and its role in cancer therapy.

References

- 1. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ISOLATION OF THE ALKALOIDS, BERBERINE AND BERBAMINE, FROM MAHONIA SWASEYI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | HPV16 E6/E7 -based mRNA vaccine is therapeutic in mice bearing aggressive HPV-positive lesions [frontiersin.org]

- 7. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Total Synthesis and Anti-Inflammatory Activity of Berbamine, Oxyacanthine, and Related Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of berbamine acetyl glycosides and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

An In-depth Technical Guide on the Core Mechanism of Action of Berbamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action for Berbamine (B205283), a bioactive bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus. Berbamine has garnered significant interest in the scientific community for its pleiotropic anti-cancer properties, which are mediated through the modulation of multiple oncogenic signaling pathways, induction of programmed cell death, and regulation of cellular metabolism. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes the core signaling pathways affected by Berbamine.

Core Mechanisms of Action

Berbamine exerts its biological effects through a multi-targeted approach, primarily leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and initiation of apoptosis and autophagy. Its actions are attributed to the direct or indirect modulation of key cellular signaling pathways critical for cancer cell survival and progression.

-

Induction of Apoptosis: Berbamine is a potent inducer of apoptosis in various cancer cell lines. This is achieved through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) to pro-apoptotic proteins (like Bax)[1][2][3]. This shift in balance results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades, including caspase-3 and caspase-9, ultimately leading to programmed cell death[3][4][5].

-

Modulation of Autophagy: Berbamine's role in autophagy is complex. It has been identified as a novel autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes[2][6]. This blockade is mediated by the upregulation of BNIP3, which interferes with the SNARE complex (SNAP29 and VAMP8) necessary for fusion[2][6]. The resulting accumulation of autophagosomes disrupts cellular homeostasis. In other contexts, such as in human colon cancer cells, Berbamine has been shown to induce autophagy, as evidenced by the formation of autophagic vesicles and increased expression of key autophagy-related proteins like Beclin-1, LC3B-II, and ATG-5/12[7][8]. In macrophages, Berbamine promotes autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis[9][10].

-

Cell Cycle Arrest: Berbamine can induce cell cycle arrest, primarily at the G1 or G0/G1 phase, in several cancer cell lines, including chronic myeloid leukemia and multiple myeloma[1][4][11]. This arrest is often linked to the downregulation of key cell cycle regulators like cyclin D1[1][11].

Key Signaling Pathways Modulated by Berbamine

Berbamine's anti-neoplastic effects are a result of its ability to interfere with multiple critical signaling pathways.

-

TGF-β/SMAD Pathway: Berbamine can activate the TGF-β/SMAD pathway, which has tumor-suppressive effects in certain contexts. It has been shown to increase the levels of total and phosphorylated Smad3, leading to the downstream modulation of targets like c-Myc and cyclin D1, contributing to cell cycle arrest and apoptosis[1][2][7].

-

NF-κB Signaling Pathway: Berbamine acts as a novel inhibitor of the NF-κB pathway. It can up-regulate A20 and down-regulate IKKα and phosphorylated IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB[11]. This inhibition leads to the downregulation of NF-κB target genes that promote cell survival and proliferation, such as cyclin D1, Bcl-xL, and survivin[11].

-

CaMKII/c-Myc Axis: Berbamine has been identified as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII)[2][12]. By inhibiting CaMKII, Berbamine can destabilize the oncoprotein c-Myc, a critical driver of cell proliferation in many cancers, including lymphoma and liver cancer[2][7][13].

-

BRD4/c-MYC Signaling Pathway: In gastric cancer cells, Berbamine has been shown to act as a novel natural inhibitor of BRD4. This inhibition leads to the suppression of the BRD4/c-MYC signaling pathway, contributing to its anti-cancer effects[14].

-

Calcium Signaling: Berbamine is known to function as a calcium channel blocker[15]. It can inhibit Ca2+ influx through both voltage-dependent and receptor-operated Ca2+ channels[16][17]. This disruption of calcium homeostasis can impact a wide range of cellular processes, including signaling pathways that are dependent on calcium. It has also been shown to protect the heart from ischemia/reperfusion injury by maintaining cytosolic Ca2+ homeostasis[18].

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Berbamine in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Time (hours) | Reference |

| KU812 | Chronic Myeloid Leukemia | 5.83 | 24 | [1] |

| KU812 | Chronic Myeloid Leukemia | 3.43 | 48 | [1] |

| KU812 | Chronic Myeloid Leukemia | 0.75 | 72 | [1] |

Visualization of Core Mechanisms

The following diagrams illustrate the key signaling pathways modulated by Berbamine.

Caption: Berbamine's activation of the TGF-β/SMAD pathway.

Caption: Berbamine's inhibition of the NF-κB signaling cascade.

Caption: Berbamine's blockade of autophagosome-lysosome fusion.

Caption: Generalized workflow for evaluating Berbamine-induced apoptosis.

Detailed Experimental Protocols

The following are descriptions of standard methodologies used to investigate the mechanism of action of Berbamine.

-

Cell Viability Assessment (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., KU812, KM3) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Berbamine or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours)[1][11].

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Cell Preparation: Cells are treated with Berbamine for a designated time, then harvested, washed with PBS, and fixed (for cell cycle analysis) or resuspended in binding buffer (for apoptosis analysis).

-

Staining:

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in different apoptotic stages (early, late) or different phases of the cell cycle (G0/G1, S, G2/M) are quantified using appropriate software[1][11].

-

-

Protein Expression Analysis (Western Blotting):

-

Protein Extraction: Following treatment with Berbamine, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the proteins of interest (e.g., Smad3, p-Smad3, Bcl-2, Bax, Caspase-3, p65)[1][4][11]. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities can be quantified to determine relative protein expression levels.

-

Conclusion

Berbamine is a promising natural compound with potent anti-cancer activity, attributable to its ability to modulate a wide array of cellular signaling pathways. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic pathways such as NF-κB and CaMKII/c-Myc, makes it an attractive candidate for further investigation in cancer therapy. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to elucidate and harness the therapeutic potential of Berbamine.

References

- 1. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berbamine | CaMK | Autophagy | NF-κB | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

E6 Berbamine: A Potent Calmodulin Antagonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from Berberis amurensis, and its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on E6 Berbamine, a potent derivative that acts as a selective, cell-permeable calmodulin (CaM) antagonist. Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound, by directly interacting with and inhibiting calmodulin, offers a valuable tool for dissecting CaM-mediated signaling and presents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates.

Mechanism of Action: Calmodulin Antagonism

The primary mechanism of action of this compound is its direct binding to calmodulin in a calcium-dependent manner. This interaction induces a conformational change in the calmodulin protein, preventing it from binding to and activating its downstream target enzymes. By inhibiting the CaM signaling cascade, this compound can modulate a wide array of cellular processes.

One of the well-characterized targets of the calmodulin antagonism by berbamine derivatives is the Ca2+/calmodulin-dependent protein kinase II (CAMKII) . CAMKII is a multifunctional serine/threonine kinase that regulates cellular proliferation, oncogenic pathways, and cell cycle control. Berbamine has been shown to inhibit the phosphorylation of CAMKII, thereby suppressing its activity.[1] Furthermore, this compound has been demonstrated to be a potent inhibitor of another critical calmodulin-dependent enzyme, myosin light chain kinase (MLCK) .[1] Inhibition of MLCK activity by this compound is concentration-dependent and can be overcome by an excess of calmodulin, confirming its antagonistic action at the level of calmodulin.[1]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a calmodulin antagonist has been quantified through various enzymatic assays. The following tables summarize the key inhibitory parameters.

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound | Myosin Light Chain Kinase (MLCK) | Ki | 0.95 µM | [1] |

| This compound | Myosin Light Chain Kinase (MYLK) | IC50 | 8 µM | |

| This compound | Phosphodiesterase 1 (PDE1) | IC50 | 0.53 µM |

| Compound | Target Enzyme | Parameter | Value | Reference |

| Berbamine | Ca2+-Mg2+-ATPase (CaM-stimulated) | IC50 | 60 µM | [2] |

| O-(4-ethoxylbutyl) berbamine (EBB) | Ca2+-Mg2+-ATPase (CaM-stimulated) | IC50 | 0.35 µM | [2] |

Key Signaling Pathways Modulated by Berbamine Derivatives

Berbamine and its derivatives, through their calmodulin antagonistic activity, impact several critical signaling pathways involved in cell growth, proliferation, and survival.

Caption: Berbamine inhibits Calmodulin, preventing the activation of CAMKII and subsequent stabilization of c-Myc, leading to reduced cell growth and proliferation.

Caption: Berbamine derivatives inhibit JAK2 autophosphorylation, blocking the downstream STAT3 signaling cascade and promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol is adapted from the study of this compound's interaction with MLCK.[1]

Objective: To determine the inhibitory effect of this compound on calmodulin-dependent MLCK activity.

Materials:

-

Purified MLCK

-

Purified Calmodulin

-

Myosin light chains (MLC) as substrate

-

[γ-³²P]ATP

-

This compound

-

Assay Buffer (e.g., 20 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and MLC.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding MLCK and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-15 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in cold 10% TCA.

-

Wash the phosphocellulose papers extensively with TCA and then ethanol (B145695) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of MLCK inhibition at each this compound concentration and determine the IC50 or Ki value.

Dansyl-Calmodulin Fluorescence Spectroscopy

This method is used to demonstrate the direct binding of this compound to calmodulin.[1]

Objective: To monitor the conformational changes in calmodulin upon binding of this compound.

Materials:

-

Dansyl-labeled Calmodulin (Dansyl-CaM)

-

This compound

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 M KCl, 1 mM CaCl₂)

-

Fluorometer

Procedure:

-

Prepare a solution of Dansyl-CaM in the buffer.

-

Measure the baseline fluorescence intensity of the Dansyl-CaM solution (Excitation ~340 nm, Emission ~490 nm).

-

Add increasing concentrations of this compound to the Dansyl-CaM solution.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates the binding of this compound to the hydrophobic domains of calmodulin, causing a change in the environment of the dansyl probe.[1]

-

Plot the change in fluorescence against the concentration of this compound to determine the binding affinity.

Cell Viability/Proliferation Assay (MTS Assay)

This is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound in a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG2, KU812)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Components

This protocol allows for the investigation of how this compound affects the phosphorylation status and expression levels of key proteins in a signaling cascade.

Objective: To analyze the effect of this compound on proteins such as CAMKII, STAT3, Akt, and ERK.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CAMKII, anti-CAMKII, anti-p-STAT3, anti-STAT3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the changes in protein expression or phosphorylation.

Conclusion

This compound is a valuable research tool for investigating calmodulin-mediated cellular processes. Its well-defined mechanism of action as a CaM antagonist, coupled with its cell permeability, makes it suitable for both in vitro and in vivo studies. The quantitative data on its inhibitory potency against key CaM-dependent enzymes underscore its efficacy. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound on various signaling pathways and cellular functions. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.

References

An In-depth Technical Guide to Berbamine's Modulation of E6-Related Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine, a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has demonstrated significant anti-cancer properties across a spectrum of malignancies. In the context of Human Papillomavirus (HPV)-associated cancers, particularly cervical cancer, the viral oncoprotein E6 is a primary driver of malignant transformation. High-risk HPV E6 targets the tumor suppressor protein p53 for degradation, thereby abrogating cell cycle control and apoptosis. This guide elucidates the signaling pathways modulated by Berbamine, with a core focus on its indirect but potent impact on the E6-p53 axis, offering a comprehensive overview for researchers and drug development professionals. While a direct "E6-Berbamine signaling pathway" is not established, Berbamine's influence on upstream regulators of E6 transcription presents a compelling mechanism for its anti-cancer effects in HPV-positive cells.

Core Mechanism: Inhibition of AP-1 and Downregulation of E6 Oncoprotein

The primary mechanism by which Berbamine appears to counteract the oncogenic effects of HPV E6 is through the inhibition of the Activator Protein-1 (AP-1) transcription factor. AP-1 is crucial for the transcription of the HPV E6 and E7 oncogenes. By suppressing AP-1 activity, Berbamine effectively reduces the expression of E6, leading to the stabilization and accumulation of p53.

Treatment of HPV16-positive (SiHa) and HPV18-positive (HeLa) cervical cancer cells with berberine, a structurally similar and well-studied alkaloid, has been shown to cause a dose-dependent decrease in AP-1 DNA-binding activity. This inhibition of AP-1 leads to a subsequent reduction in the transcription of E6 and E7 mRNA and their corresponding oncoproteins. The restoration of p53 levels reactivates downstream tumor-suppressive pathways, inducing cell cycle arrest and apoptosis.

Signaling Pathway: AP-1 Mediated E6 Regulation

Caption: Berbamine inhibits AP-1, reducing E6 expression and restoring p53 function.

Downstream Consequences of E6 Modulation

The Berbamine-induced reduction in E6 expression and subsequent stabilization of p53 triggers significant anti-proliferative and pro-apoptotic effects in HPV-positive cancer cells.

-

Cell Cycle Arrest: Restored p53 function leads to the transcriptional activation of cell cycle inhibitors like p21, causing cell cycle arrest, primarily at the G0/G1 or G2/M phase. Berbamine treatment has been observed to induce G0/G1 phase arrest in various cancer cell lines.

-

Induction of Apoptosis: Stabilized p53 activates the intrinsic apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of effector caspases like caspase-3 and caspase-9.

Modulation of Other Key Cancer-Related Pathways

Berbamine's anti-neoplastic activity is not limited to the AP-1/E6/p53 axis. It modulates several other signaling pathways that are often dysregulated in cancer, including those downstream of or parallel to E6's effects.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer, promoting proliferation and survival. Berbamine and its derivatives have been shown to inhibit the phosphorylation and activation of STAT3. This inhibition can lead to the downregulation of STAT3 target genes such as the anti-apoptotic proteins Mcl-1 and Bcl-xL.

Caption: Berbamine inhibits the JAK/STAT3 pathway, reducing cell survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Berbamine has been reported to inhibit the PI3K/Akt signaling pathway. This leads to decreased phosphorylation of Akt and downstream modulation of targets like MDM2, which in HPV-negative contexts, is a primary negative regulator of p53.

Caption: Berbamine inhibits the PI3K/Akt pathway, promoting apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Berbamine and the related compound Berberine on various cancer cell lines.

Table 1: IC50 Values of Berbamine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| SGC-7901 | Gastric Cancer | 11.13 µM | 48 h | |

| BGC-823 | Gastric Cancer | 16.38 µM | 48 h | |

| SGC-7901 | Gastric Cancer | 4.148 µM | 72 h | |

| BGC-823 | Gastric Cancer | 5.788 µM | 72 h | |

| SMMC-7721 | Hepatocellular Carcinoma | 35.48 µmol/l | Not Specified | |

| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 h | |

| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 h | |

| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 h |

Table 2: Apoptotic Effects of Berbamine

| Cell Line | Cancer Type | Berbamine Conc. | Treatment Duration | Effect | Reference |

| HCT116 | Colorectal Cancer | 20 µg/ml | 48 h | Significant increase in apoptotic cells | |

| SW480 | Colorectal Cancer | 20 µg/ml | 48 h | Significant increase in apoptotic cells | |

| SMMC-7721 | Hepatocellular Carcinoma | 20 µmol/l | 48 h | Significant increase in apoptosis rate | |

| SMMC-7721 | Hepatocellular Carcinoma | 40 µmol/l | 48 h | Significant increase in apoptosis rate |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of Berbamine's effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of Berbamine (e.g., 0-64 µg/ml) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at room temperature.

-

Solubilization: Remove the medium and MTT reagent, then add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific protein molecules from a mixture of proteins.

-

Cell Lysis: Treat cells with Berbamine, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-E6, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

-

Cell Preparation: Treat cells with Berbamine for the desired time, then harvest by trypsinization and wash with PBS.

-

For Apoptosis (Annexin V/PI Staining):

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately by flow cytometry.

-

-

For Cell Cycle (PI Staining):

-

Fix cells in cold 70% ethanol (B145695) overnight.

-

Wash cells and treat with RNase A.

-

Stain with Propidium Iodide (PI).

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Experimental Workflow Diagram

Caption: A typical workflow for evaluating Berbamine's anti-cancer effects.

Conclusion

Berbamine presents a multi-faceted approach to combating HPV-associated cancers. Its ability to suppress the master regulator of HPV oncogene expression, AP-1, provides a direct mechanism to counteract the E6-mediated degradation of p53. This, combined with its inhibitory effects on other critical cancer signaling pathways like STAT3 and PI3K/Akt, underscores its potential as a therapeutic agent. Further research should focus on optimizing Berbamine derivatives for increased potency and bioavailability, and on exploring synergistic combinations with existing therapies for HPV-positive cancers. This guide provides a foundational understanding for scientists and researchers to build upon in the ongoing effort to develop more effective treatments for these malignancies.

An In-depth Technical Guide to Berbamine and its Derivatives in Cancer Research

A Note on Nomenclature: This guide focuses on the anticancer properties of Berbamine (B205283) (BBM) and its derivatives. Extensive research did not yield specific information on a compound referred to as "E6 Berbamine" within the cancer research landscape. It is presumed that the intended topic was the broader class of berbamine compounds, which are extensively studied for their therapeutic potential.

Berbamine, a bisbenzylisoquinoline alkaloid isolated from plants such as Berberis amurensis, has a long history in traditional Chinese medicine.[1] Modern pharmacological studies have revealed its significant anti-tumor activities across a spectrum of malignancies, including leukemia, liver cancer, breast cancer, and multiple myeloma.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, and experimental data related to berbamine and its key derivatives in cancer research.

Core Mechanisms of Anti-Cancer Activity

Berbamine and its derivatives exert their anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, inhibiting metastasis, and reversing multidrug resistance. These effects are underpinned by the modulation of numerous critical signaling pathways.

-

Induction of Apoptosis: A primary mechanism of berbamine's efficacy is the induction of programmed cell death. This is achieved by altering the balance of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade. Berbamine has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[4] In some cancers, this process is mediated by the p53 tumor suppressor pathway.[4]

-

Cell Cycle Arrest: Berbamine can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases, depending on the cancer type.[2][4] In colorectal cancer and chronic myeloid leukemia, for instance, berbamine induces G0/G1 arrest.[3][4] This is often associated with the modulation of cell cycle regulatory proteins, such as decreasing the expression of c-Myc and cyclin D1.[3]

-

Inhibition of Metastasis and Invasion: The spread of cancer to distant organs is a major cause of mortality. Berbamine has demonstrated the ability to inhibit the migration and invasion of highly metastatic cancer cells.[5] This is achieved, in part, by down-regulating the activation of matrix metalloproteinases (MMPs), such as pro-MMP-9 and pro-MMP-2, which are crucial for degrading the extracellular matrix.[2] Furthermore, in liver cancer cells, berbamine can upregulate the expression of Connexin 32 (Cx32), a gap junction protein, which in turn regulates the PI3K/AKT signaling pathway to inhibit cell migration.[5]

-

Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump drugs out of cancer cells. Berbamine and its derivatives have been shown to reverse MDR by down-regulating the expression and/or inhibiting the function of these transporters, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[2]

Key Signaling Pathways Modulated by Berbamine

Berbamine's diverse anti-cancer effects stem from its ability to interfere with multiple oncogenic signaling pathways.

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CAMKII): CAMKII is a key target of berbamine, particularly in liver cancer.[1][6] CAMKII is often hyperphosphorylated and activated in liver tumors, promoting cancer progression.[1][6] Berbamine and its derivative, bbd24, potently inhibit CAMKII phosphorylation, leading to suppressed liver cancer cell proliferation and induction of cell death.[1][7] This action is particularly effective against cancer-initiating cells (CICs), also known as cancer stem cells.[1][8]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for tumor cell survival and proliferation. Berbamine and its derivatives can inhibit this pathway by directly targeting components like JAK2.[7] For example, a synthetic berbamine derivative was shown to potently inhibit the auto-phosphorylation of JAK2 kinase, and berbamine itself can physically interact with STAT3 to inhibit its activation.[7]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival and proliferation signaling. Berbamine has been shown to suppress the phosphorylation of Akt in breast and liver cancer cells.[2][5] In liver cancer, the inhibition of the PI3K/Akt pathway by berbamine is linked to the upregulation of Cx32, which in turn suppresses cell migration and invasion.[5]

-

Wnt/β-catenin Pathway: In ovarian cancer, berbamine has been found to inhibit the Wnt/β-catenin signaling pathway. This leads to a reduction in β-catenin protein levels, contributing to the suppression of cell proliferation and invasion, and the induction of apoptosis.

-

Other Modulated Pathways: Berbamine also impacts several other critical pathways, including:

-

TGF-β/SMAD: In chronic myeloid leukemia, berbamine activates Smad3, a key component of the TGF-β signaling pathway, leading to cell cycle arrest and apoptosis.[3]

-

NF-κB: Berbamine can inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival, thereby enhancing apoptosis in lymphomas and multiple myelomas.[2]

-

JNK/AP-1: In osteosarcoma and multiple myeloma, berbamine activates the c-Jun N-terminal kinase (JNK)/AP-1 signaling cascade to induce apoptosis.[2][4]

-

BRD4/c-MYC: In gastric cancer, berbamine has been identified as a novel inhibitor of Bromodomain-containing protein 4 (BRD4), leading to the inactivation of the BRD4/c-MYC signaling axis and subsequent suppression of tumor growth.[9]

-

Data Presentation: In Vitro Efficacy of Berbamine and Derivatives

The following tables summarize key quantitative data on the anti-cancer effects of berbamine and its derivatives across various cancer cell lines.

Table 1: IC50 Values of Berbamine and Derivatives in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 Value | Treatment Duration (h) | Reference |

| Berbamine | Chronic Myeloid Leukemia | KU812 | 5.83 µg/ml | 24 | [3] |

| 3.43 µg/ml | 48 | [3] | |||

| 0.75 µg/ml | 72 | [3] | |||

| Berbamine | Liver Cancer | Huh7, HepG2, MHCC97H, PLC/PRF/5 | As low as 5.2 µg/ml | Not Specified | [1] |

| Berbamine | Gastric Cancer | SGC-7901 | 11.13 µM | 48 | [9] |

| BGC-823 | 16.38 µM | 48 | [9] | ||

| SGC-7901 | 4.148 µM | 72 | [9] | ||

| BGC-823 | 5.788 µM | 72 | [9] | ||

| Berbamine | Colorectal Cancer | HCT116 | 12.3 ± 1.02 µM | 48 | [10] |

| SW480 | 16.4 ± 0.89 µM | 48 | [10] | ||

| Berbamine Derivative 2a | Multiple Myeloma | RPMI8226 | 0.30 µM | Not Specified | [11] |

| Berbamine Derivative 4b | T-cell Lymphoma | H9 | 0.36 µM | Not Specified | [11] |

| Berbamine (for comparison) | T-cell Lymphoma | H9 | 4.0 µM | Not Specified | [11] |

| Multiple Myeloma | RPMI8226 | 6.19 µM | Not Specified | [11] |

Experimental Protocols

This section outlines common methodologies used in the cited research to evaluate the effects of berbamine.

4.1 Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines are used, including KU812 (chronic myeloid leukemia), SGC-7901, BGC-823 (gastric cancer), Huh7, HepG2 (liver cancer), HCT116, SW480 (colorectal cancer), and RPMI8226 (multiple myeloma).[1][3][4][9][11] Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay (Cell Viability): To assess the cytotoxic effects of berbamine, cells are seeded in 96-well plates and treated with varying concentrations of the compound for specified durations (e.g., 24, 48, 72 hours).[3][9] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. After incubation, the resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

4.2 Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Flow cytometry is a key technique for quantifying apoptosis and analyzing cell cycle distribution.[3][4]

-

Apoptosis Detection: Cells treated with berbamine are harvested, washed, and stained with Annexin V (typically conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

-

Cell Cycle Analysis: For cell cycle analysis, treated cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye like PI. The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

4.3 Western Blotting

-

Protein Expression Analysis: Western blotting is used to determine the effect of berbamine on the protein levels of key signaling molecules.[3][4][5][9]

-

Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, p-Akt, total Akt, β-actin).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin or GAPDH is commonly used as a loading control to ensure equal protein loading.

-

4.4 In Vivo Xenograft Models

-

Tumor Growth Inhibition: To assess the in vivo anti-tumor effects of berbamine, xenograft models are often established.[4]

-

Cell Implantation: Human cancer cells (e.g., SW480) are suspended in a suitable medium (like PBS or Matrigel) and injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives berbamine (administered via routes like intraperitoneal injection or oral gavage), while the control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and often processed for further analysis (e.g., immunohistochemistry or western blotting) to examine protein expression in the tumor tissue.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Berbamine inhibits CAMKII phosphorylation, suppressing proliferation and inducing apoptosis.

Caption: Berbamine triggers p53-dependent apoptosis through the mitochondrial pathway.

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of Berbamine.

Conclusion and Future Directions

Berbamine and its derivatives have emerged as promising multi-target agents for cancer therapy. Their ability to induce apoptosis and cell cycle arrest, inhibit metastasis, and modulate a wide array of critical oncogenic signaling pathways underscores their therapeutic potential. The development of novel derivatives with improved potency and favorable pharmacokinetic profiles, such as PA4, highlights the ongoing efforts to translate these natural compounds into clinically effective therapeutics.[12] Future research should continue to focus on elucidating the precise molecular targets, exploring synergistic combinations with existing chemotherapies, and advancing the most promising derivatives into clinical trials. The use of advanced drug delivery systems, such as nanoparticles, may also help overcome challenges like poor bioavailability, further enhancing the therapeutic index of this important class of compounds.

References

- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

E6 Berbamine: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine, a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Berbamine's anti-inflammatory effects, focusing on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Furthermore, this document details its inhibitory action on the NLRP3 inflammasome. Quantitative data from various experimental models are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual representations of the core signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic or unresolved inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Berbamine has emerged as a promising natural compound with potent anti-inflammatory activities, warranting a detailed investigation of its therapeutic potential.[1][2][3][4]

Molecular Mechanisms of Anti-inflammatory Action

Berbamine exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines and chemokines.

Berbamine has been shown to significantly suppress the activation of the NF-κB pathway.[1][2][3][4][5] Studies have demonstrated that Berbamine treatment can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in various cell types, including macrophages and myeloma cells.[5][6] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes.[5][6] Some evidence suggests that Berbamine may achieve this by down-regulating IKKα and up-regulating A20, a negative regulator of NF-κB signaling.[5][6]

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 5. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

E6 Berbamine: A Deep Dive into its Modulation of Calcium Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

E6 Berbamine (B205283), a bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties. A growing body of evidence suggests that a key mechanism underlying these effects is its profound influence on intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which E6 Berbamine modulates Ca²⁺ homeostasis and its downstream consequences, with a focus on its interaction with Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in calcium-mediated cellular processes.

Core Mechanism of Action: Targeting the Ca²⁺/CAMKII Axis

The primary molecular target of this compound in the context of calcium signaling is the Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII).[1][2] Berbamine has been shown to directly bind to the ATP-binding pocket of CAMKIIγ, thereby inhibiting its phosphorylation and subsequent activation.[3] This inhibition of CAMKII activity is a central node in the signaling cascade initiated by this compound, leading to a variety of cellular responses, including the suppression of cancer cell proliferation and induction of apoptosis.[1][2]

Impact on Intracellular Calcium Concentration

This compound exerts a significant influence on intracellular Ca²⁺ levels ([Ca²⁺]i) by primarily inhibiting the influx of extracellular calcium.[4][5] Studies have demonstrated that Berbamine attenuates the increase in [Ca²⁺]i induced by various stimuli, including KCl-mediated depolarization and receptor agonists like norepinephrine (B1679862) and ATP.[4][5] This effect is attributed to its ability to block both voltage-dependent and receptor-operated Ca²⁺ channels.[4] Importantly, this compound does not appear to affect the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[4][5] Its action as a calcium channel blocker is comparable to that of verapamil.[4][5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cell proliferation and intracellular calcium levels.

Table 1: IC50 Values of this compound and its Derivative (bbd24) on Liver Cancer Cell Proliferation

| Cell Line | Compound | IC50 (µg/mL) |

| Huh7 | Berbamine (BBM) | 5.2[1] |

| MHCC97H | Berbamine (BBM) | 13.7[1] |

| SNU398 | Berbamine (BBM) | 14.2[1] |

| Huh7 | bbd24 | 1.69[1] |

Table 2: Effect of this compound on Agonist-Induced Increase in Intracellular Ca²⁺

| Cell Type | Agonist | Berbamine Concentration (µmol/L) | Observation |

| Newborn Rat Cardiomyocytes | KCl (60 mmol/L) | 30 | Inhibition of [Ca²⁺]i mobilization (P < 0.01)[4] |

| Newborn Rat Cardiomyocytes | Norepinephrine (30 µmol/L) | 30 | Inhibition of [Ca²⁺]i mobilization (P < 0.01)[4] |

| Vascular Smooth Muscle Cells | ATP (30 µmol/L) | 30 | Reduced and prolonged the peak of elevated [Ca²⁺]i (P < 0.01)[5] |

| Cardiomyocytes | ATP (30 µmol/L) | 30 | Reduced and prolonged the peak of elevated [Ca²⁺]i (P < 0.01)[5] |

Signaling Pathways Modulated by this compound

This compound's inhibition of the Ca²⁺/CAMKII axis has cascading effects on several downstream signaling pathways crucial for cell survival and proliferation.

References

- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

E6 Berbamine vs. Berbamine: A Technical Deep Dive into Foundational Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core foundational differences between the natural bisbenzylisoquinoline alkaloid, Berbamine (B205283), and its synthetic derivative, E6 Berbamine. By examining their distinct chemical structures, mechanisms of action, and pharmacological profiles, this document provides a comprehensive resource for researchers engaged in drug discovery and development.

Section 1: Core Structural and Chemical Distinctions

The fundamental divergence between this compound and Berbamine originates from a targeted chemical modification, which significantly alters the molecule's properties and biological activity.

Berbamine is a naturally occurring alkaloid with a complex bisbenzylisoquinoline structure.[1] Its chemical formula is C₃₇H₄₀N₂O₆, corresponding to a molecular weight of approximately 608.72 g/mol .[2]

This compound , also identified as Berbamine p-nitrobenzoate or O-(4-Nitrobenzoyl)berbamine, is a semi-synthetic derivative of its natural counterpart.[3] The synthesis involves a Steglich esterification of the phenolic hydroxyl group on the Berbamine backbone with 4-nitrobenzoyl chloride.[4] This addition of a p-nitrobenzoate moiety results in an increased molecular formula of C₄₄H₄₃N₃O₉ and a molecular weight of 757.83 g/mol .[3][5] This key structural alteration is the primary driver of the distinct mechanisms of action observed between the two compounds.

Section 2: Divergent Mechanisms of Action

The structural modification of this compound confers a more specific and potent mechanism of action compared to the broader, more pleiotropic effects of Berbamine.

This compound: A Potent and Selective Calmodulin Antagonist

The principal and most extensively characterized mechanism of this compound is its function as a potent and selective calmodulin (CaM) antagonist .[3][6] Calmodulin is a key intracellular calcium sensor that modulates a vast array of cellular processes through the activation of CaM-dependent enzymes. This compound's inhibitory action is achieved through:

-

Direct Calmodulin Binding: It directly interacts with calmodulin, which is thought to prevent the conformational changes induced by calcium binding, thereby keeping calmodulin in an inactive state.[4]

-

Inhibition of CaM-Dependent Enzymes: A primary target of the Ca²⁺/CaM complex is myosin light chain kinase (MLCK) . This compound demonstrates concentration-dependent inhibition of MLCK activity.[3]

-

Modulation of P-glycoprotein (P-gp) Activity: this compound has been reported to inhibit the efflux activity of P-glycoprotein in vascular endothelial cells, suggesting a potential role in overcoming multidrug resistance in therapeutic contexts.[6]

Berbamine: A Multi-Targeting Natural Compound

In contrast, Berbamine exhibits a broader spectrum of biological activity, influencing multiple signaling pathways, which contributes to its diverse pharmacological effects, including its anticancer properties. Key pathways modulated by Berbamine include:

-

JAK/STAT Pathway: Berbamine has been shown to inhibit the autophosphorylation of Janus kinase 2 (JAK2).[2]

-

CAMKII/c-Myc Pathway: It targets Ca²⁺/calmodulin-dependent protein kinase II (CAMKII), leading to the suppression of proliferation in cancer cells, such as those in liver cancer.[4][7]

-

TGF/SMAD Pathway: Berbamine can activate the transforming growth factor-beta (TGF-β)/SMAD signaling pathway, which plays a role in the inhibition of cancer progression.[2][8]

-

Induction of Apoptosis and Autophagy: Berbamine is known to induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) in a variety of cancer cell lines.[8][9]

Section 3: Comparative Quantitative Analysis

The following table presents a summary of the available quantitative data for this compound and Berbamine, underscoring their differing potencies and targets.

| Parameter | This compound | Berbamine | Cell Line/System | Reference |

| Ki (MLCK inhibition) | 0.95 µM | Not Reported | In vitro kinase assay | [3] |

| IC₅₀ (Cell Viability) | Not Reported | 0.75 - 5.83 µg/ml (24-72h) | KU812 (Chronic Myeloid Leukemia) | [10] |

| IC₅₀ (Cell Viability) | Not Reported | ~5.2 µg/ml | Huh7 (Liver Cancer) | [4] |

| IC₅₀ (Cell Viability) | Not Reported | 4.0 µM | H9 (T-cell lymphoma) | [11] |

| IC₅₀ (Cell Viability) | Not Reported | 6.19 µM | RPMI8226 (Multiple Myeloma) | [11] |

| IC₅₀ (BRD4 Inhibition) | Not Reported | 12.10 µM | In vitro HTRF assay | [12] |

| KD (BRD4 Binding) | Not Reported | 10 µM | In vitro SPR analysis | [12] |

It is important to note that a direct head-to-head comparison of IC₅₀ values for calmodulin inhibition is not available in the current literature. The cytotoxic concentrations of Berbamine show considerable variation depending on the specific cell line and the duration of exposure.

Section 4: Key Experimental Methodologies

The functional characterization and comparison of this compound and Berbamine are dependent on several key in vitro assays.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is fundamental for determining the cytotoxic and cytostatic effects of the compounds.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at an optimized density and allowed to adhere overnight.[8][13]

-

Compound Incubation: Cells are treated with a range of concentrations of this compound or Berbamine for defined time points (e.g., 24, 48, 72 hours).[8]

-

MTT Reagent Addition: The tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well and incubated for 4 hours at 37°C, allowing for its reduction to formazan (B1609692) by metabolically active cells.[8]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent, typically DMSO, is added to dissolve the purple formazan crystals.[8]

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The resulting data are used to calculate cell viability as a percentage relative to untreated control cells.

Protein Expression Analysis (Western Blotting)

This technique is employed to investigate changes in the expression levels of specific proteins within key signaling pathways following compound treatment.

Protocol:

-

Protein Extraction: Following treatment with the compounds, cells are lysed using a suitable buffer to extract total cellular proteins.[14][15]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[14]

-

Gel Electrophoresis: The protein lysates are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Electrotransfer: The separated proteins are transferred from the polyacrylamide gel to a solid-phase membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[14]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target protein.[15][16]

-

Detection: The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate, allowing for visualization of the protein bands.[14]

In Vitro Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

-

Reaction Mixture Preparation: The kinase, its specific substrate, and ATP are combined in a kinase reaction buffer within the wells of a microplate.[7][17] For calmodulin-dependent kinases like MLCK, calcium and calmodulin are essential components of the reaction buffer.[18]

-

Inhibitor Addition: Serial dilutions of the test compound are added to the reaction wells.[17]

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specified duration.[17]

-

Signal Detection: Kinase activity is quantified by measuring either the amount of ADP produced or the level of substrate phosphorylation. Luminescence-based assays, such as ADP-Glo™, are commonly used for this purpose.[7]

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki).[17]

P-glycoprotein (P-gp) Efflux Assay

This assay evaluates the capacity of a compound to inhibit the efflux pump activity of P-gp.

Protocol:

-

Cell Model: A cell line engineered to overexpress P-gp is utilized for this assay.[19]

-

Inhibitor Incubation: The cells are pre-incubated with various concentrations of the test compound.[19]

-

Fluorescent Substrate Addition: A known fluorescent substrate of P-gp, such as Rhodamine 123, is added to the cells.[19]

-

Substrate Accumulation: The cells are incubated for a defined period to allow for the uptake and potential efflux of the fluorescent substrate.[19]

-

Quantification of Intracellular Fluorescence: The accumulation of the fluorescent substrate within the cells is measured using a fluorescence microplate reader or flow cytometry. An increase in intracellular fluorescence is indicative of P-gp inhibition.[19]

Section 5: Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Caption: Key signaling pathways modulated by Berbamine.

Caption: this compound's mechanism as a calmodulin and P-gp inhibitor.

Experimental Workflow Diagrams

Caption: A generalized workflow for the MTT cell viability assay.

Caption: A standard workflow for the Western blotting technique.

References

- 1. benchchem.com [benchchem.com]

- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-gp Substrate Identification | Evotec [evotec.com]

- 6. content.abcam.com [content.abcam.com]

- 7. promega.jp [promega.jp]